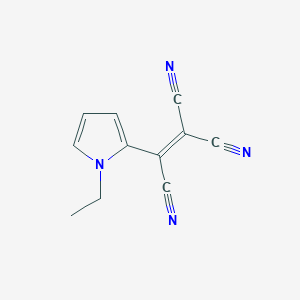

(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile

Description

(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile is a tricarbonitrile derivative featuring a pyrrole ring substituted with an ethyl group at the 1-position. The core structure consists of an ethene backbone linked to three cyano groups and a 1-ethylpyrrole moiety. This method likely extends to the target compound, with the ethylpyrrole group introduced through tailored precursors.

The compound’s electronic structure is influenced by the electron-withdrawing cyano groups and the electron-rich pyrrole ring, which may enhance its utility in materials science or organic electronics. However, specific applications or experimental data (e.g., solubility, reactivity) remain uncharacterized in the available literature.

Properties

CAS No. |

138596-89-1 |

|---|---|

Molecular Formula |

C11H8N4 |

Molecular Weight |

196.21 g/mol |

IUPAC Name |

2-(1-ethylpyrrol-2-yl)ethene-1,1,2-tricarbonitrile |

InChI |

InChI=1S/C11H8N4/c1-2-15-5-3-4-11(15)10(8-14)9(6-12)7-13/h3-5H,2H2,1H3 |

InChI Key |

FWXPFXAWKOKLFM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC=C1C(=C(C#N)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile typically involves the reaction of 1-ethylpyrrole with ethene-1,1,2-tricarbonitrile under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production of 2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Key Observations :

- The ethylpyrrole group in the target compound introduces steric and electronic effects distinct from the planar aromatic/hydrazone substituents in Systems 1–3.

Spectroscopic Properties

Infrared (IR) Spectroscopy

Systems 1–3 exhibit three characteristic FTIR bands:

νNH : ~3260–3208 cm⁻¹ (absent in the target compound due to lack of hydrazone) .

Cyano Stretch: 2212–2209 cm⁻¹ (consistent across all tricarbonitriles; expected near 2200 cm⁻¹ for the target compound) .

C=N Stretch : 1611–1603 cm⁻¹ (weaker in the target compound if conjugation with pyrrole alters electron density) .

UV-Vis Absorption

Systems 1–3 show bathochromic shifts in polar solvents due to increased dipole-dipole interactions .

Thermodynamic Stability and Conformational Analysis

Density functional theory (DFT) studies on Systems 1–3 reveal that E isomers are more stable than Z isomers , except in System 3 (anthryl substituent), where steric hindrance favors the Z isomer . For the target compound:

- The ethyl group on pyrrole may impose moderate steric hindrance, but less than System 3’s anthryl group.

- Conformational energy profiles for Systems 1–3 show torsional angle minima at -180°, 0°, and 180°, with maxima near ±90° . The ethylpyrrole group’s bulkiness could perturb this profile, favoring specific rotamers.

Electronic Structure (HOMO/LUMO Distribution)

In Systems 1–3, the HOMO is delocalized across the entire molecule, while the LUMO localizes on the tricarbonitrile group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.